Isoacteoside
Overview
Description
Isoacteoside is a phenylethanoid glycoside, a type of natural compound found in various plants. It is known for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound is structurally similar to acteoside, another phenylethanoid glycoside, but differs in the arrangement of its molecular components .
Mechanism of Action
Target of Action
Isoacteoside’s primary targets include Toll-Like Receptor 4 (TLR4), Sirtuins 1 (SIRT1), Nuclear Factor Erythroid 2 Related Factor 2 (Nrf2), Nuclear Factor-κB (NF-κB), and Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 (NLRP3) . These targets play crucial roles in inflammatory responses, oxidative stress, and cellular signaling pathways .
Mode of Action
This compound interacts with its targets to modulate their activity. It blocks TLR4 dimerization, which in turn reduces the recruitment of MyD88 and TIR-domain-containing adapter-inducing interferon-β (TRIF) and the phosphorylation of TGF-β-activated kinase-1 (TAK1) . This interaction disrupts the activation of the MyD88–TAK1–NF-κB/MAPK signaling cascades and TRIF pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the SIRT1/Nrf2 antioxidant signaling pathway and inhibits the NF-κB/NLRP3 pathway . By doing so, it modulates the expression of various genes and proteins involved in inflammation and oxidative stress .
Pharmacokinetics
It has been suggested that this compound has good druggability , indicating that it may have favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.
Result of Action
This compound’s action results in various molecular and cellular effects. It suppresses the expression of COX-2, iNOS, TNF-α, IL-6, and IL-1 . It also attenuates lipid peroxidative markers and enhances endogenous antioxidants in lung tissues . In addition, it has been shown to ameliorate lipopolysaccharide-induced lung injury and pulmonary edema .
Action Environment
It’s known that the efficacy of this compound can be influenced by the presence of other compounds in the plant extracts where it is found
Biochemical Analysis
Biochemical Properties
Isoverbascoside plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It exhibits significant inhibition of advanced glycation end products (AGEs) formation with IC50 values ranging from 4.6 to 25.7 μM . Isoverbascoside interacts with enzymes such as cytochrome P450, where it shows weak inhibitory potency against CYP1A2 and CYP1B1 with IC50 values of 83 μM and 86 μM, respectively . Additionally, it has been found to scavenge free radicals and inhibit lipid peroxidation, showcasing its antioxidant capabilities .
Cellular Effects
Isoverbascoside exerts various effects on different cell types and cellular processes. It has been shown to reduce intracellular reactive oxygen species and attenuate collagen I expression in transforming growth factor-β1 (TGF-β1)-induced murine lung fibroblasts . Isoverbascoside also influences cell signaling pathways by inhibiting the phosphorylation of Smad2/3 and ERK/p38 mitogen-activated protein kinases (MAPKs) . Furthermore, it has demonstrated protective effects against hydrogen peroxide-induced lipid peroxidation in V79-4 cells .
Molecular Mechanism
At the molecular level, Isoverbascoside exerts its effects through various mechanisms. It binds to biomolecules and inhibits enzyme activity, such as the inhibition of cytochrome P450 enzymes . Isoverbascoside also modulates gene expression by downregulating the Smad/non-Smad signaling pathways in TGF-β1-induced cells . Additionally, it forms complexes with human serum albumin, altering its conformation and interaction with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoverbascoside change over time. It exhibits stability and maintains its biological activity under various conditions . Long-term studies have shown that Isoverbascoside can sustain its antioxidant and anti-inflammatory effects over extended periods
Dosage Effects in Animal Models
The effects of Isoverbascoside vary with different dosages in animal models. Studies have shown that Isoverbascoside is well-tolerated at various doses, with no significant toxic effects observed . At higher doses, potential adverse effects such as cytotoxicity and changes in biochemical parameters may occur
Metabolic Pathways
Isoverbascoside is involved in several metabolic pathways, including the shikimate and cinnamate pathways . It interacts with enzymes such as cytochrome P450 and undergoes methylation, sulfation, and glucuronidation . These metabolic processes influence the bioavailability and activity of Isoverbascoside, affecting its overall efficacy and therapeutic potential.
Transport and Distribution
Within cells and tissues, Isoverbascoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . Isoverbascoside’s localization and distribution are influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
Isoverbascoside exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . Isoverbascoside’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments, influencing its biological effects .
Preparation Methods
Isoacteoside can be extracted from plants such as Cistanche deserticola and Monochasma savatieri. The extraction process typically involves high-speed counter-current chromatography (HSCCC) using a two-phase solvent system composed of ethyl acetate, n-butanol, ethanol, and water . Additionally, this compound can be quantified using online extraction-quadrupole time-of-flight tandem mass spectrometry (OLE-QTOF-MS/MS), which allows for rapid extraction and analysis of isomeric compounds .
Chemical Reactions Analysis
Isoacteoside undergoes various chemical reactions, including:
Oxidation: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Reduction: this compound can be reduced to its corresponding alcohol derivatives under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoacteoside has a wide range of scientific research applications:
Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties.
Comparison with Similar Compounds
Isoacteoside is structurally similar to acteoside, another phenylethanoid glycoside. Both compounds exhibit similar biological activities, such as antioxidant and anti-inflammatory effects. this compound has been found to have superior memory-improving and cytoprotective effects compared to acteoside . Other similar compounds include syringalide A 3’-α-L-rhamnopyranoside and 2’-acetylacteoside, which also belong to the phenylethanoid glycoside family .
This compound’s unique molecular structure and potent biological activities make it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHEHXNBNCPCI-QEOJJFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317837 | |
Record name | Isoacteoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61303-13-7 | |
Record name | Isoacteoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoacteoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | iso-acteoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoacteoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOACTEOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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